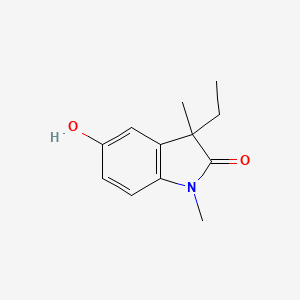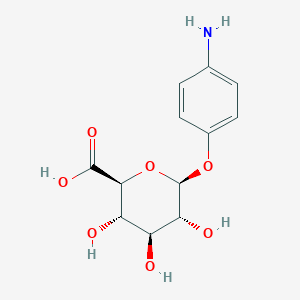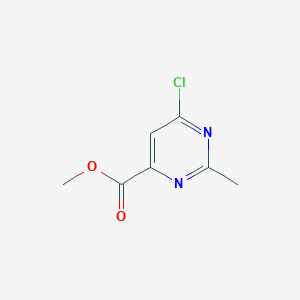
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole (CMEEO) is a heterocyclic compound and a derivative of oxadiazole, a five-membered ring containing two nitrogen atoms. It has been studied for its potential applications in synthetic organic chemistry, and in particular, for its use as a versatile synthon in the synthesis of biologically active compounds. CMEEO is a colorless and odorless solid, and is soluble in common organic solvents such as ethanol, acetone, and chloroform.
Wissenschaftliche Forschungsanwendungen
Bioconjugation Chemistry
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole: has potential applications in bioconjugation chemistry, where it can be used for the selective modification of proteins. This compound could serve as a versatile platform for protein modification at cysteine or disulfide sites by tuning its inherent electronic properties through the amide or ester linkage . This allows for the incorporation of synthetic functionalities into proteins at distinct sites, which is crucial for the development of new classes of protein conjugates with novel functional characteristics.
Synthesis of Fine Chemicals
The chloromethyl group in 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole makes it a promising intermediate for the synthesis of fine chemicals. It can be transformed into a variety of special chemicals, polymers, and pharmaceuticals . Its reactivity can be harnessed to create structurally diverse compounds that are essential in the development of new materials and drugs.
Pharmacological Research
Derivatives of chloromethyl-containing compounds like 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole have been evaluated for their pharmacological activities. They exhibit significant anti-inflammatory, analgesic, and antipyretic activities, which are comparable to standard drugs. This highlights its potential as a key compound in the development of new therapeutic agents.
Polymer Chemistry
In polymer chemistry, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole could be used in the synthesis of hyper cross-linked polymers (HCPs). HCPs are porous materials with high surface areas and good porosity, which are beneficial for applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
Environmental Pollution Control
The high surface area and porosity of HCPs synthesized using 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole make them suitable for environmental pollution control. They can be used for the removal of toxic pollutants, ion exchange, and solid-phase extraction, contributing to the mitigation of environmental hazards .
Drug Delivery Systems
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole: can be utilized in the design of drug delivery systems due to its ability to form HCPs. These polymers can be engineered to have specific pore sizes and surface characteristics, making them ideal for targeted drug delivery applications .
Wirkmechanismus
- Under acidic conditions, 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole undergoes chloromethylation via the Blanc reaction . The reaction involves formaldehyde (CH₂O) and hydrogen chloride (HCl) catalyzed by zinc chloride (ZnCl₂).
Mode of Action
If you need additional details or have any other questions, feel free to ask! 😊 .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-2-5-7-4(3-6)8-9-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYXLMWYFOXGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601352 | |
| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |
CAS RN |
83227-01-4 | |
| Record name | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-2-methylbenzo[B]thiophene](/img/structure/B1286652.png)




